molecular formula C12H10N4O3 B10898679 4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10898679
M. Wt: 258.23 g/mol
InChI Key: METHGGQWUPBRNF-RIYZIHGNSA-N
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Description

4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol is an organic compound that features a nitro group, a pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 4-nitro-2-hydroxybenzaldehyde with 4-pyridylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Aminophenol derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and phenol groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}phenol
  • 4-nitro-2-{(E)-[2-(pyridin-3-yl)hydrazinylidene]methyl}phenol
  • 4-nitro-2-{(E)-[2-(pyridin-5-yl)hydrazinylidene]methyl}phenol

Uniqueness

4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

4-nitro-2-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C12H10N4O3/c17-12-2-1-11(16(18)19)7-9(12)8-14-15-10-3-5-13-6-4-10/h1-8,17H,(H,13,15)/b14-8+

InChI Key

METHGGQWUPBRNF-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=CC=NC=C2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=CC=NC=C2)O

Origin of Product

United States

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